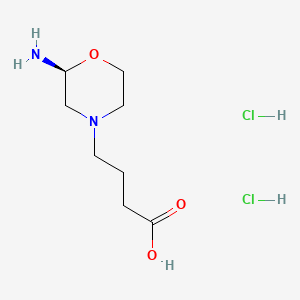
(S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminomorpholine group attached to a butanoic acid backbone, making it a versatile molecule for synthetic and medicinal chemistry applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride typically involves the Strecker synthesis, which is a well-known method for preparing α-amino acids. The process begins with the condensation of an aldehyde with ammonia to form an imine, followed by nucleophilic addition of cyanide to generate an α-aminonitrile. The α-aminonitrile is then hydrolyzed to yield the desired amino acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale Strecker synthesis with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of (S)-4-(2-Aminomorpholino)butanoic acid, each with unique functional groups that can be further utilized in synthetic applications.
Scientific Research Applications
(S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in biochemical pathways and enzyme interactions.
Medicine: Explored for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomorpholine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-N-ethylpropanamide: Another chiral amino acid derivative with similar structural features.
Phenylboronic pinacol esters: Compounds with boronic acid groups that share some chemical reactivity.
Uniqueness
(S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride is unique due to its specific aminomorpholine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C8H18Cl2N2O3 |
|---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
4-[(2S)-2-aminomorpholin-4-yl]butanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H16N2O3.2ClH/c9-7-6-10(4-5-13-7)3-1-2-8(11)12;;/h7H,1-6,9H2,(H,11,12);2*1H/t7-;;/m0../s1 |
InChI Key |
YTJBVEOIKDHNFY-KLXURFKVSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1CCCC(=O)O)N.Cl.Cl |
Canonical SMILES |
C1COC(CN1CCCC(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















